molecular formula C6H11F3N2O B1474986 1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol CAS No. 2092251-04-0

1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol

Cat. No. B1474986
CAS RN: 2092251-04-0
M. Wt: 184.16 g/mol
InChI Key: XBLGEOFWNFGIQF-UHFFFAOYSA-N
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Description

“1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol” is a chemical compound with the molecular formula C6H11F3N2O. It’s used for pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of “1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol” is 184.16 g/mol. For a more detailed molecular structure analysis, you may want to refer to a database like PubChem .


Physical And Chemical Properties Analysis

For a comprehensive analysis of the physical and chemical properties of “1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol”, you may want to refer to a reliable source or database like PubChem .

Scientific Research Applications

Synthesis of Biologically Active Molecules

Azetidine derivatives serve as key intermediates in the synthesis of a variety of compounds with potential biological activities. For example, azetidin-2-ones have been used as building blocks for preparing trifluoromethyl-containing aminopropanes, 1,3-oxazinan-2-ones, aziridines, and 1,4-dioxan-2-ones through various synthetic routes. These transformations highlight the versatility of azetidine derivatives in constructing complex molecular architectures with potential applications in medicinal chemistry and drug design (Dao Thi et al., 2018).

Antibacterial and Antitubercular Activities

Azetidine derivatives have been evaluated for their antibacterial and antitubercular activities. Novel azetidin-2-one analogues incorporating 1, 2, 4-triazole moieties were synthesized and demonstrated significant activity against Mycobacterium tuberculosis, showcasing the potential of azetidine derivatives in the development of new antitubercular agents (Thomas et al., 2014).

Synthesis of Fluorinated Amino Acids and Dipeptides

Azetidine derivatives have been employed in the synthesis of fluorinated amino acids, dipeptides, and fluoro-taxoids, highlighting their importance in the development of novel compounds with enhanced biological properties. These fluorinated derivatives are valuable in pharmaceutical chemistry due to the unique properties imparted by the fluorine atoms (Kuznetsova et al., 2004).

Enzymatic Synthesis of Cyclic Polyamines

The enzymatic synthesis of cyclic polyamines from azetidine derivatives demonstrates an innovative approach to accessing multifunctional polycationic compounds, which have applications in drug and gene delivery. This method showcases the potential of biocatalysis in the efficient synthesis of complex polyamine structures from simple azetidine precursors (Cassimjee et al., 2012).

properties

IUPAC Name

1-(2-aminoethyl)-3-(trifluoromethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2O/c7-6(8,9)5(12)3-11(4-5)2-1-10/h12H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLGEOFWNFGIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCN)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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